2-[3-(Oxiran-2-yl)propoxy]oxane
Description
2-[3-(Oxiran-2-yl)propoxy]oxane is a heterocyclic compound comprising a tetrahydropyran (oxane) ring linked via a propoxy chain to an epoxide (oxirane) group. This compound’s structural hybridity suggests applications in medicinal chemistry (e.g., prodrug design) or polymer synthesis, where epoxide reactivity and oxane stability are advantageous.
Properties
CAS No. |
62435-68-1 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-[3-(oxiran-2-yl)propoxy]oxane |
InChI |
InChI=1S/C10H18O3/c1-2-6-11-10(5-1)12-7-3-4-9-8-13-9/h9-10H,1-8H2 |
InChI Key |
FTMAAGBAJUZAHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCC2CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Propylene Oxide (1,2-Epoxypropane)
- Structure : A simple three-membered epoxide ring (C₃H₆O).
- Key Properties :
- Comparison :
- Unlike 2-[3-(Oxiran-2-yl)propoxy]oxane, propylene oxide lacks the oxane ring and propoxy linker, making it more volatile but less thermally stable.
- The oxane group in the target compound reduces volatility and may enhance solubility in polar solvents.
2-(Oxan-2-yloxy)propane-1,3-diol (CAS 150196-31-9)
- Structure : Oxane ring connected to a propane-1,3-diol via an ether linkage.
- Key Properties: Hydrophilic due to diol groups; logP ≈ -0.5 (estimated) . Potential use in polymer crosslinking or as a humectant.
- Comparison :
- The absence of an epoxide in this compound eliminates its reactivity toward nucleophiles, contrasting with the target compound’s epoxide-driven reactivity.
- The diol groups enhance water solubility, whereas the target compound’s lipophilic propoxy chain may favor membrane permeability.
Phenolic Glycoside with Epoxide ()
- Structure: Complex glycoside with an oxirane attached to a phenolic sugar moiety.
- Key Properties :
- Comparison: The phenolic glycoside’s polarity contrasts with 2-[3-(Oxiran-2-yl)propoxy]oxane’s moderate lipophilicity (propoxy chain). The glycoside’s epoxide may undergo enzymatic hydrolysis in biological systems, while the target compound’s epoxide could react non-enzymatically.
2’-Propoxy-Modified Oligonucleotides (ISIS 9044/9045)
- Structure : Oligonucleotides with 2’-propoxy modifications enhancing lipophilicity.
- Key Properties :
- Comparison: The propoxy chain in both compounds enhances lipophilicity, but the target compound’s epoxide adds electrophilic reactivity absent in oligonucleotides.
Data Tables
Table 1: Physicochemical Properties
Table 2: Pharmacokinetic and Reactivity Profiles
Research Findings and Insights
- Lipophilicity vs. Reactivity: The propoxy chain in 2-[3-(Oxiran-2-yl)propoxy]oxane balances lipophilicity (logP ~1.2) and epoxide reactivity, offering advantages in drug delivery over purely hydrophilic (e.g., phenolic glycoside) or volatile (propylene oxide) analogs .
- Structural Analogues : The 2’-propoxy modifications in oligonucleotides () demonstrate that propoxy chains enhance bioavailability, suggesting similar benefits for the target compound’s membrane permeability .
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